molecular formula C22H31N5O2S B2714701 N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 922868-88-0

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2714701
CAS No.: 922868-88-0
M. Wt: 429.58
InChI Key: CKKQZJCPICSLKU-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the specific functional groups it contains. Without more information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound would likely involve determining its exact structure, synthesizing it in the lab, and testing its biological activity. This could involve in vitro studies, animal studies, and eventually clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of a dimethylamino benzene derivative with appropriate reagents to introduce the dimethylamino group.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative, which is achieved by reacting piperazine with methylating agents.

    Coupling Reactions: The final step involves coupling the dimethylamino phenyl intermediate with the piperazine derivative and thiophen-2-ylmethyl oxalamide under specific reaction conditions, such as the use of coupling agents and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide: A similar compound with slight variations in the substituents or functional groups.

    This compound: Another related compound with different heterocyclic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2S/c1-25(2)18-8-6-17(7-9-18)20(27-12-10-26(3)11-13-27)16-24-22(29)21(28)23-15-19-5-4-14-30-19/h4-9,14,20H,10-13,15-16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKQZJCPICSLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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